4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by the presence of a pyrimidine ring substituted with a chlorophenyl sulfanyl group, a dimethylamine group, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol reacts with the pyrimidine core.
Addition of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The chlorophenyl sulfanyl group can form specific interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. For example:
4-(4-chlorophenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the dimethylamine group, which may affect its biological activity and solubility.
4-(4-chlorophenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine: Lacks the trifluoromethyl group, which may influence its lipophilicity and binding properties.
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-methylpyrimidin-2-amine: Substitutes the trifluoromethyl group with a methyl group, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFPLTGGTJKZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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